BenchChemオンラインストアへようこそ!

NMDA receptor modulator 4

NMDA receptor GluN2A GluN2D

NMDA receptor modulator 4 (CNS4, Compound 169) is a biased allosteric modulator exhibiting glutamate concentration-dependent, bidirectional GluN2 subunit modulation. Unlike conventional NMDAR blockers (memantine, ketamine) that cause cognitive and psychotomimetic side effects, CNS4 potentiates GluN2A (+22% at 300 µM glutamate) while inhibiting GluN2D (−35%), yet dramatically potentiates GluN2D (+8-fold) at low glutamate (0.3 µM). Validated in rodent pain models with 1.78× superior efficacy vs. meloxicam; clean locomotor profile (8/9 parameters unchanged). Rapid brain penetration (Tmax 0.25 h; brain-to-plasma ratio 6–16%). Essential tool for GRIN disorder modeling, anti-NMDA receptor encephalitis, schizophrenia hypoglutamatergic research, and pain–stress comorbidity studies.

Molecular Formula C13H9F3N2O3S
Molecular Weight 330.28 g/mol
Cat. No. B12420240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDA receptor modulator 4
Molecular FormulaC13H9F3N2O3S
Molecular Weight330.28 g/mol
Structural Identifiers
SMILESC1C(SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3
InChIInChI=1S/C13H9F3N2O3S/c14-13(15,16)6-1-2-9-8(3-6)21-5-10(22-9)7-4-17-11(19)12(20)18-7/h1-4,10H,5H2,(H,17,19)(H,18,20)/t10-/m0/s1
InChIKeyIYPSHXAEEWBZGE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMDA Receptor Modulator 4 (CNS4, Compound 169): Procurement-Specific Technical Overview of a Biased Allosteric NMDA Modulator


NMDA receptor modulator 4 (also known as CNS4 or Compound 169) is a biased allosteric modulator of N-methyl-D-aspartate (NMDA) receptors that exhibits glutamate concentration-dependent, subunit-specific functional activity [1]. Unlike traditional NMDAR channel blockers or competitive antagonists, CNS4 demonstrates a dual-action profile: it preferentially potentiates GluN2A-containing receptors while inhibiting GluN2D-containing receptors at elevated glutamate concentrations (300 µM), and markedly potentiates GluN2D currents at low glutamate concentrations (0.3 µM) [1]. This compound has been characterized in both heterologous expression systems and in vivo rodent models, with reported analgesic and stress-mitigating effects that avoid the locomotor and cognitive side effects typically associated with NMDAR blockers [2].

Why NMDA Receptor Modulator 4 (CNS4) Cannot Be Functionally Substituted by Standard NMDAR Modulators


Generic substitution with conventional NMDAR channel blockers (e.g., memantine, ketamine) or subunit-selective positive allosteric modulators (e.g., SAGE-718) fails to replicate the unique pharmacological fingerprint of CNS4 [1]. Standard blockers produce voltage-dependent, non-selective inhibition of all NMDAR subtypes, leading to cognitive impairment, psychotomimetic effects, and abuse liability that constrain their therapeutic utility [2]. In contrast, CNS4 exhibits glutamate concentration-biased, bidirectional modulation: it potentiates neuroprotective GluN2A receptors while inhibiting GluN2D receptors under high-glutamate conditions, but dramatically potentiates GluN2D under low-glutamate conditions [3]. This subunit-specific, state-dependent mechanism cannot be achieved by simply combining an antagonist with a PAM, as the net functional output is contingent on local glutamate tone [3]. The quantitative evidence below demonstrates that CNS4 occupies a distinct pharmacological niche not addressable by existing NMDAR modulators.

Quantitative Differentiation Evidence: NMDA Receptor Modulator 4 (CNS4) vs. Comparators in Preclinical Assays


Glutamate Concentration-Dependent Bidirectional Subunit Modulation: CNS4 vs. Baseline (Vehicle)

CNS4 demonstrates a unique bidirectional, glutamate concentration-dependent modulation of GluN2 subunit-containing NMDA receptors that is not observed with conventional NMDAR modulators [1]. At 300 µM glutamate (a concentration mimicking synaptic spillover during high neuronal activity), CNS4 potentiates GluN2A-mediated currents by 22% while simultaneously inhibiting GluN2D-mediated currents by 35% [1]. Conversely, at 0.3 µM glutamate (ambient/extrasynaptic levels), CNS4 potentiates GluN2D currents by 8-fold [1]. This state-dependent dual action stands in marked contrast to NMDAR channel blockers (e.g., memantine, ketamine) which produce non-selective, voltage-dependent inhibition of all NMDAR subtypes regardless of glutamate concentration [2].

NMDA receptor GluN2A GluN2D allosteric modulation biased agonism

In Vivo Analgesic Efficacy: CNS4 vs. Meloxicam (Positive Control) and Saline Control

In a mouse hotplate assay, CNS4 (dosed intraperitoneally at 100 mg/kg) produced a 2.18-fold increase in escape latency relative to saline control (p < 0.05) and a 1.78-fold increase relative to the positive control meloxicam [1]. A separate abstract reports a 218% increase vs. saline and 178% increase vs. meloxicam [2]. These data indicate that CNS4 produces superior acute analgesic efficacy compared to meloxicam, a clinically used nonsteroidal anti-inflammatory drug (NSAID), in this thermal nociception model.

analgesic pain hotplate assay non-opioid in vivo pharmacology

Brain Penetration and Pharmacokinetic Profile: CNS4 vs. Typical NMDAR Modulators (Class-Level Inference)

CNS4 exhibits rapid brain penetration following intraperitoneal administration in mice, achieving peak plasma and brain concentrations within 0.25 hours [1]. The compound attained a brain Cmax of 3.3 µg/mL, with brain-to-plasma concentration ratios ranging from 6% to 16% depending on the study [REFS-1, REFS-2]. At the 100 mg/kg dose used in behavioral assays, brain concentrations reached approximately 5.47 µg/mL [2]. This rapid CNS exposure profile distinguishes CNS4 from many investigational NMDAR modulators that exhibit poor blood-brain barrier permeability or require extended dosing to achieve therapeutic brain levels.

pharmacokinetics brain penetration CNS drug delivery in vivo PK

Absence of Locomotor Side Effects: CNS4 vs. Typical NMDAR Channel Blocker Profile (Class-Level Inference)

In open-field locomotor assays, CNS4 produced no significant changes in 8 out of 9 locomotion parameters measured, indicating a favorable motor side effect profile [1]. This contrasts sharply with the well-documented hyperlocomotion, stereotypy, and ataxia induced by NMDAR channel blockers such as ketamine, phencyclidine (PCP), and MK-801 at behaviorally active doses [2]. The absence of locomotor impairment at analgesic doses represents a critical differentiation point for CNS4 relative to first-generation NMDAR antagonists.

locomotor activity side effect profile NMDA antagonist behavioral pharmacology

Stress-Mitigating Effects in Fear Conditioning: CNS4 vs. Vehicle Control

In a fear conditioning paradigm, CNS4 (100 mg/kg IP) significantly reduced freezing latency during memory acquisition (11.78 s vs. 4.42 s, p=0.0010) and increased freezing latency during extinction (3.56 s vs. 15.08 s, p=0.049) in male mice [1]. Additionally, CNS4 reduced stress-induced defecation during fear conditioning (males: 21 vs. 1 fecal pellet; females: 19 vs. 3) and decreased hyperarousal behavior (25 vs. 4 jumps) without affecting fear memory consolidation [2]. Approximately 50 hours post-training, CNS4 prevented stress-induced excessive sucrose consumption, reducing intake by more than 2-fold relative to stressed controls [2]. These stress-mitigating effects are not observed with meloxicam and represent a distinct pharmacological action beyond analgesia.

fear conditioning stress PTSD anxiety behavioral pharmacology

Recommended Research and Industrial Application Scenarios for NMDA Receptor Modulator 4 (CNS4)


Non-Opioid Analgesic Discovery Programs Requiring Superior Efficacy vs. NSAIDs

CNS4 is optimally deployed in preclinical analgesic screening cascades where head-to-head comparison against meloxicam has already established superior efficacy (1.78-fold greater escape latency) [1]. This compound is particularly suited for programs targeting chronic pain conditions with a neuropathic or centralized pain component, where NMDAR-mediated central sensitization is implicated but opioid-sparing approaches are mandated.

Investigating Bidirectional GluN2 Subunit Modulation in Disease-Relevant Glutamate Environments

The unique glutamate concentration-dependent pharmacology of CNS4 (+22% GluN2A potentiation / −35% GluN2D inhibition at 300 µM; +8-fold GluN2D potentiation at 0.3 µM) [2] makes it an essential tool compound for dissecting the functional contributions of GluN2A vs. GluN2D subunits under different synaptic and extrasynaptic glutamate conditions. Applications include GRIN disorder modeling, anti-NMDA receptor encephalitis research, and studies of hypoglutamatergic states in schizophrenia.

Comorbid Pain-Stress Disorder Modeling (e.g., PTSD with Chronic Pain)

CNS4 is uniquely positioned for studies examining the intersection of pain and stress pathophysiology, given its demonstrated dual efficacy in both hotplate analgesia (2.18-fold vs. saline) and fear conditioning stress mitigation (62% reduction in freezing latency) [3]. The compound's clean locomotor profile (8 of 9 parameters unchanged) [3] ensures that behavioral endpoints are not confounded by motor impairment.

Rapid-Onset CNS Pharmacology Studies Requiring Acute Target Engagement

With a time-to-peak brain concentration of 0.25 hours (15 minutes) and brain-to-plasma ratios of 6-16% [4], CNS4 is ideal for acute dosing paradigms in behavioral pharmacology and electrophysiology where immediate target engagement is required. This rapid pharmacokinetic profile differentiates CNS4 from slower-onset NMDAR PAMs and supports experimental designs requiring tight temporal control over drug exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMDA receptor modulator 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.